molecular formula C12H13N5S B293970 3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293970
M. Wt: 259.33 g/mol
InChI Key: KAMAEKYZYUODRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as TPTD, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. TPTD is a triazolothiadiazole derivative that has shown to have potent anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that 3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its anti-inflammatory and antioxidant effects by inhibiting the activation of NF-κB and the production of reactive oxygen species (ROS). 3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. 3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have low toxicity and to be well-tolerated in animal models. However, 3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. 3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has a short half-life in vivo, which can limit its therapeutic efficacy.

Future Directions

There are several future directions for the research on 3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of 3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the potential therapeutic applications of 3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in other disease models, such as cardiovascular disease and diabetes. The development of 3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based drug delivery systems is also an area of future research. Finally, the investigation of the mechanism of action of 3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential targets is an important area of future research.

Synthesis Methods

3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using various methods, including the reaction of 2-aminopyridine with thiocarbonyl S-imidates, the reaction of 2-aminopyridine with N-(tert-butoxycarbonyl)isothiocyanate, and the reaction of 2-aminopyridine with thiocyanates. The reaction of 2-aminopyridine with thiocarbonyl S-imidates is the most commonly used method for the synthesis of 3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has shown to have potent anti-inflammatory, antioxidant, and anticancer properties. 3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. 3-Tert-butyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response.

properties

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

3-tert-butyl-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H13N5S/c1-12(2,3)10-14-15-11-17(10)16-9(18-11)8-6-4-5-7-13-8/h4-7H,1-3H3

InChI Key

KAMAEKYZYUODRB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN=C2N1N=C(S2)C3=CC=CC=N3

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(S2)C3=CC=CC=N3

Origin of Product

United States

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